

# Unveiling the Stereochemical Intricacies of Banksialactone A: A Technical Guide

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Compound Name:	Banksialactone A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Banksialactone A**, an isochromanone metabolite isolated from the Australian fungus Aspergillus banksianus. This document details the precise atomic arrangement, stereochemical configuration, and the experimental methodologies employed for its characterization, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

### **Chemical Structure and Stereochemistry**

Banksialactone A is a polyketide-derived isochromanone characterized by a dihydroxydimethyl-dihydro-2H-isochromen-1-one core. The structural elucidation was accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The absolute configuration of the stereogenic centers was determined through a combination of optical rotation measurements, Electronic Circular Dichroism (ECD) spectroscopy, and Time-Dependent Density Functional Theory (TD-DFT) calculations.[1][2]

The systematic name for **Banksialactone A** is (3S,4R)-3,4-dihydroxy-6-methoxy-5-methyl-3,4-dihydro-1H-isochromen-1-one. The molecule exists as a mixture of epimers at the C-3 position in solution.[3]





# **Quantitative Spectroscopic and Physical Data**

The structural characterization of **Banksialactone A** is supported by a comprehensive set of quantitative data obtained from various analytical techniques. These data are summarized in the tables below for clarity and comparative analysis.

Table 1: NMR Spectroscopic Data for Banksialactone A

(Maior Isomer in DMSO-d<sub>6</sub>)

Position	¹H NMR (δ, ppm, Mult., J in Hz)	<sup>13</sup> C NMR (δ, ppm)
1	-	168.0
3	4.89 (d, 3.5)	94.6
4	4.38 (d, 3.5)	73.1
4a	-	143.2
5	-	118.0
6	6.45 (s)	97.0
7	-	162.7
8	-	105.5
8a	-	139.8
5-CH₃	2.00 (s)	9.8
6-OCH₃	3.84 (s)	56.0
3-CH₃	1.35 (s)	24.9
4-CH₃	1.25 (s)	21.2
3-OH	6.05 (br s)	-
4-OH	5.35 (br s)	-

Punnamoottil et al., 2018.[4]



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**Table 2: Physicochemical and Mass Spectrometry Data** 

for Banksialactone A

Parameter	Value
Molecular Formula	C13H16O6
HRESIMS [M+H]+	calcd for C13H17O6, 269.1025; found 269.1020
Optical Rotation [α] <sup>25</sup> _D_	+45.3 (c 0.1, MeOH)
UV (MeOH) λ_max_ (log ε)	216 (4.2), 268 (3.8), 302 (3.5) nm
IR (film) ν_max_	3400, 1680, 1610, 1460, 1040 cm <sup>-1</sup>
Data sourced from Punnamoottil et al., 2018.[2]	

## **Experimental Protocols**

The following sections provide detailed methodologies for the key experiments involved in the isolation, purification, and structural elucidation of **Banksialactone A**.

## **Fungal Cultivation and Metabolite Extraction**

Aspergillus banksianus was cultured on solid rice medium. The detailed protocol is as follows:

- Medium Preparation: Autoclaved rice (100 g) and water (100 mL) in 1 L Erlenmeyer flasks.
- Inoculation: Each flask was inoculated with a small piece of a mature culture of A. banksianus.
- Incubation: The cultures were incubated at 25 °C in the dark for 4 weeks.
- Extraction: The rice cultures were extracted three times with ethyl acetate (EtOAc). The solvent was then evaporated under reduced pressure to yield a crude extract.

#### Isolation and Purification of Banksialactone A

The crude extract was subjected to a series of chromatographic separations to isolate **Banksialactone A**.



- Initial Fractionation: The crude extract was fractionated by vacuum liquid chromatography
  (VLC) on silica gel using a gradient of hexane, EtOAc, and methanol (MeOH).
- Sephadex LH-20 Chromatography: Fractions containing Banksialactone A were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with MeOH.
- High-Performance Liquid Chromatography (HPLC): Final purification was achieved by reversed-phase HPLC (C18 column) using a gradient of acetonitrile and water to afford pure Banksialactone A.

#### **Spectroscopic Analysis**

The structure of **Banksialactone A** was determined using the following spectroscopic methods:

- NMR Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC NMR spectra were acquired on a 500 MHz spectrometer in DMSO-d<sub>6</sub>.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
  was performed on a time-of-flight (TOF) mass spectrometer.
- Infrared (IR) Spectroscopy: IR spectra were recorded on a spectrometer using a thin film.
- UV-Visible Spectroscopy: UV spectra were obtained in methanol.

## **Determination of Absolute Stereochemistry**

The absolute configuration of **Banksialactone A** was established through the following steps:

- Optical Rotation: The specific rotation was measured in methanol at the sodium D line.
- ECD Spectroscopy: The experimental ECD spectrum was recorded in methanol.
- TD-DFT Calculations: Theoretical ECD spectra for possible stereoisomers were calculated using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level of theory. The calculated spectrum that matched the experimental spectrum confirmed the absolute configuration.

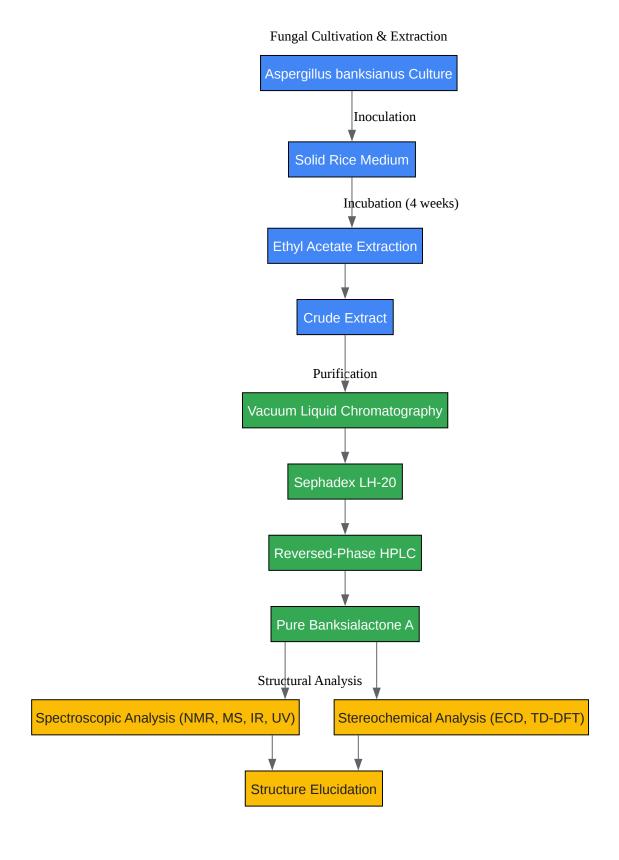




# **Experimental Workflow and Logical Relationships**

The following diagrams illustrate the key workflows and logical connections in the characterization of **Banksialactone A**.

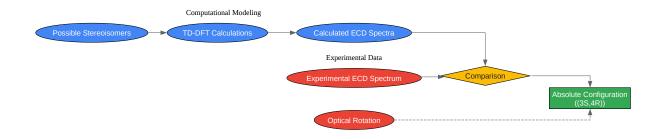




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Caption: Workflow for the isolation and structural elucidation of **Banksialactone A**.





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Caption: Logic for determining the absolute stereochemistry of **Banksialactone A**.

## **Biological Activity**

Preliminary biological assays have shown that **Banksialactone A** exhibits weak cytotoxic, antibacterial, and antifungal activities.[1] Further investigation into its mechanism of action and potential as a lead compound for drug development is warranted. At present, there is no published information regarding specific signaling pathways modulated by **Banksialactone A**.

This guide serves as a comprehensive repository of the current knowledge on the chemical structure and stereochemistry of **Banksialactone A**. The detailed data and protocols provided herein are intended to facilitate further research and development efforts centered on this intriguing natural product.

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